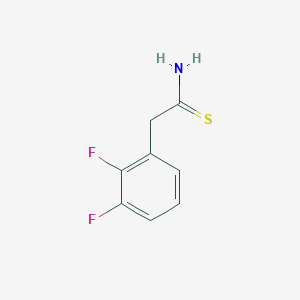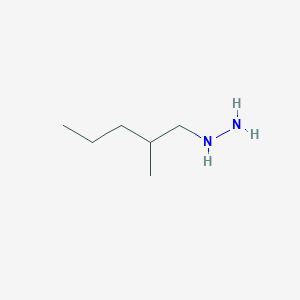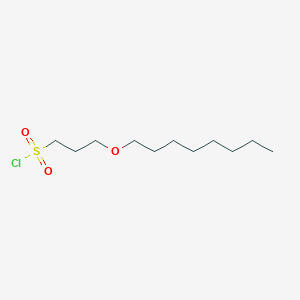![molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is a chemical compound with the molecular formula C7H16N2O It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine typically involves the reaction of hydroxylamine with a suitable pyrrolidine derivative. One common method is the O-alkylation of hydroxylamines, where the hydroxylamine is reacted with an alkylating agent in the presence of a base. For example, the reaction of hydroxylamine with 3-chloropropylpyrrolidine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the product through techniques such as distillation or recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- O-(3-trimethylammoniumpropyl)hydroxylamine
Uniqueness
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
O-(3-pyrrolidin-1-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2 |
InChI-Schlüssel |
RDZYXYYMRBHSFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)


![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)



![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)

![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
